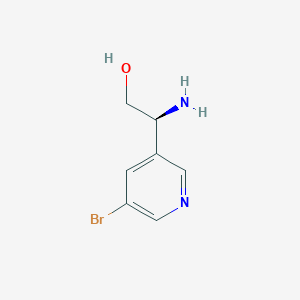![molecular formula C9H14ClF3O2S B13559720 [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride, Mixture of diastereomers, is a chemical compound characterized by the presence of a trifluoroethyl group attached to a cyclohexyl ring, which is further connected to a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride typically involves the reaction of cyclohexyl derivatives with trifluoroethylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process. The resulting intermediate is then treated with methanesulfonyl chloride to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize yield, often incorporating advanced purification techniques such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide and potassium permanganate are used for oxidation.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions are used to facilitate hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate thiols are formed.
Oxidation Products: Sulfones and sulfoxides are typical products of oxidation.
Hydrolysis Products: The primary product of hydrolysis is the corresponding sulfonic acid.
Scientific Research Applications
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride involves the interaction of its sulfonyl chloride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, modifying the structure and function of the target. The trifluoroethyl group enhances the compound’s reactivity and stability, making it a valuable tool in chemical synthesis and modification.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Lacks the trifluoroethyl and cyclohexyl groups, making it less reactive and versatile.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group instead of a trifluoroethyl group, leading to different reactivity and applications.
Cyclohexylmethanesulfonyl Chloride: Similar structure but without the trifluoroethyl group, affecting its chemical properties and uses.
Uniqueness
The presence of both the trifluoroethyl and cyclohexyl groups in [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride imparts unique reactivity and stability, making it a versatile reagent in various chemical transformations. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its significance in scientific research.
Properties
Molecular Formula |
C9H14ClF3O2S |
|---|---|
Molecular Weight |
278.72 g/mol |
IUPAC Name |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride |
InChI |
InChI=1S/C9H14ClF3O2S/c10-16(14,15)6-8-3-1-2-7(4-8)5-9(11,12)13/h7-8H,1-6H2 |
InChI Key |
YRECJUIEKOZRAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)CS(=O)(=O)Cl)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


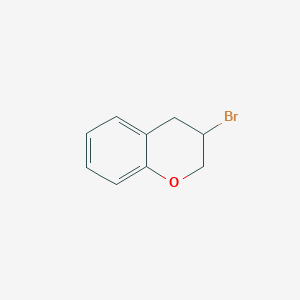
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13559639.png)

![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)

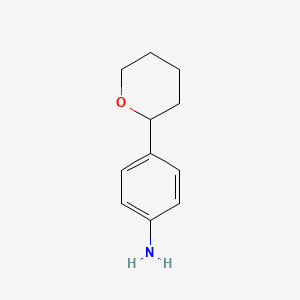
![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)

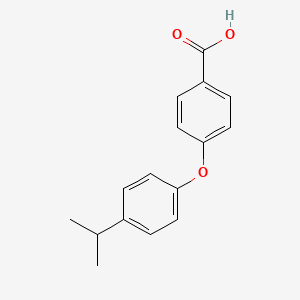

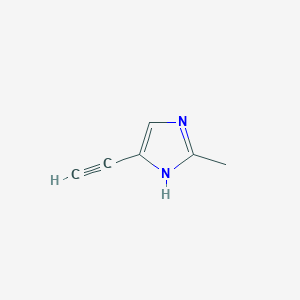
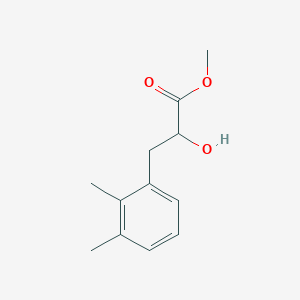
![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
